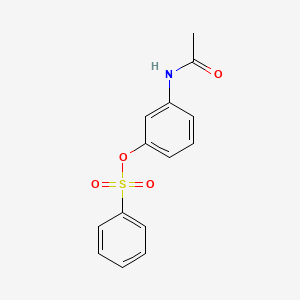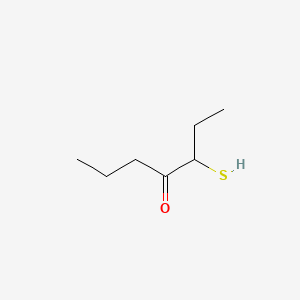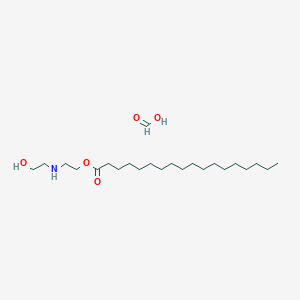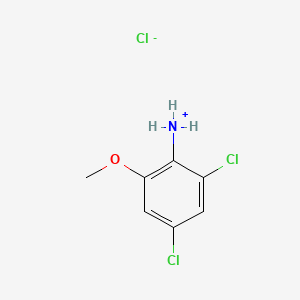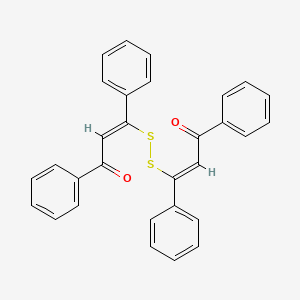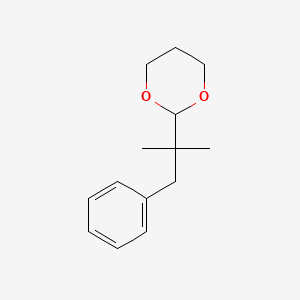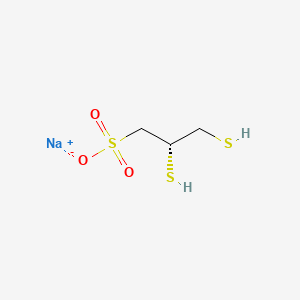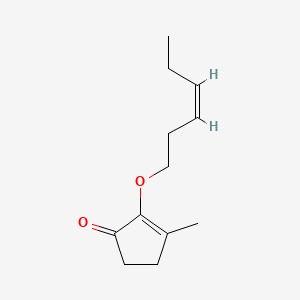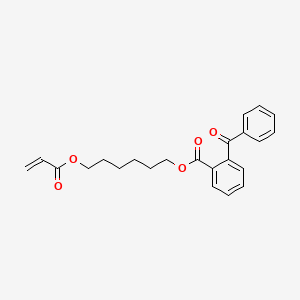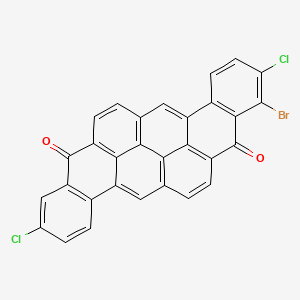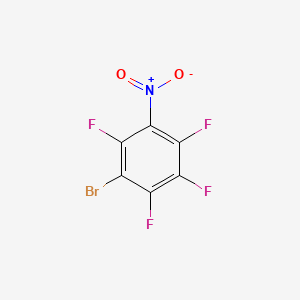
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol ist eine halogenierte aromatische Verbindung. Sie zeichnet sich durch das Vorhandensein von Brom-, Fluor- und Nitrogruppen aus, die an einen Benzolring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol beinhaltet typischerweise die Halogenierung und Nitrierung eines fluorierten Benzolderivats. Eine gängige Methode umfasst die Bromierung von 2,3,4,6-Tetrafluor-nitrobenzol unter Verwendung von Brom oder einer Bromquelle unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, wobei die Temperatur niedrig gehalten wird, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme verwendet werden, um die Reaktionsparameter präzise zu steuern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- typically involves the halogenation and nitration of a fluorinated benzene derivative. One common method includes the bromination of 2,3,4,6-tetrafluoronitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine oder Thiole ersetzt werden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydrid zu einer Aminogruppe reduziert werden.
Oxidation: Obwohl weniger häufig, kann die Verbindung unter bestimmten Bedingungen Oxidationsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren aprotischen Lösungsmitteln.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Reagenzien wie Lithiumaluminiumhydrid (LiAlH4).
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Produkte umfassen substituierte Benzolderivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Reduktion: Das Hauptprodukt ist die entsprechende Aminoverbindung.
Oxidation: Produkte hängen von den spezifischen Bedingungen ab, können aber Carbonsäuren oder andere oxidierte Derivate umfassen.
Wissenschaftliche Forschungsanwendungen
1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Als Vorläufer für pharmazeutische Verbindungen untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und elektronische Komponenten.
Wirkmechanismus
Der Wirkmechanismus von 1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol hängt von seiner spezifischen Anwendung ab. In chemischen Reaktionen beeinflussen die elektronenziehenden Effekte der Fluor- und Nitrogruppen die Reaktivität des Benzolrings und machen ihn anfälliger für nucleophile Angriffe. Das Bromatom dient als Abgangsgruppe bei Substitutionsreaktionen, was die Bildung neuer Bindungen erleichtert.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzene, 1-bromo-2,3,4,5-tetrafluoro-
- Benzene, 1-bromo-2,3,5,6-tetrafluoro-
- Benzene, 1-bromo-2,4,5,6-tetrafluoro-
Einzigartigkeit
1-Brom-2,3,4,6-Tetrafluor-5-nitrobenzol ist aufgrund der spezifischen Anordnung seiner Substituenten einzigartig. Das Vorhandensein sowohl von Brom- als auch von Nitrogruppen sowie mehrerer Fluoratome verleiht ihm eindeutige chemische Eigenschaften, die es von anderen halogenierten Benzolderivaten unterscheiden.
Eigenschaften
CAS-Nummer |
17826-68-5 |
|---|---|
Molekularformel |
C6BrF4NO2 |
Molekulargewicht |
273.97 g/mol |
IUPAC-Name |
1-bromo-2,3,4,6-tetrafluoro-5-nitrobenzene |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)5(11)6(3(1)9)12(13)14 |
InChI-Schlüssel |
FQASCRBHHOJVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


